molecular formula C13H14N4O5S B11257301 ethyl 3-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate

ethyl 3-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate

Cat. No.: B11257301
M. Wt: 338.34 g/mol
InChI Key: AESKMEKXEBQINA-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a carbamoylphenylsulfamoyl group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. The introduction of the sulfamoyl group is achieved through sulfonation reactions, where the pyrazole intermediate is treated with sulfonyl chlorides under basic conditions. Finally, the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC) yields the desired ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, and the employment of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Scientific Research Applications

Ethyl 3-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.

Mechanism of Action

The mechanism by which ethyl 3-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. For instance, it could inhibit enzyme activity by mimicking the substrate or binding to the active site, leading to a decrease in the enzyme’s catalytic function. The exact molecular targets and pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 3-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate can be compared with other similar compounds such as:

    Ethyl 5-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate: Differing in the position of the carboxylate group, which may influence its reactivity and biological activity.

    (3R,5R)-7-{3-[(4-carbamoylphenyl)sulfamoyl]-4,5-bis(4-fluorophenyl)-2-isopropyl-1H-pyrrol-1-yl}-3,5-dihydroxyheptanoic acid: A more complex molecule with additional functional groups, potentially offering different pharmacological properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C13H14N4O5S

Molecular Weight

338.34 g/mol

IUPAC Name

ethyl 5-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C13H14N4O5S/c1-2-22-13(19)10-7-11(16-15-10)23(20,21)17-9-5-3-8(4-6-9)12(14)18/h3-7,17H,2H2,1H3,(H2,14,18)(H,15,16)

InChI Key

AESKMEKXEBQINA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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